(E)-1-(2-Bromovinyl)-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization and the formation of key chemical bonds that influence the overall molecular structure and reactivity. For instance, the synthesis of complex brominated and methoxy-substituted styrylbenzenes demonstrates the nuanced approach needed to achieve desired molecular configurations, highlighting the importance of controlling reaction conditions and isomerization processes (Kung et al., 2001).
Molecular Structure AnalysisThe molecular structure of related compounds showcases intricate networks of hydrogen bonds and π-interactions, particularly in methoxy-substituted distyrylbenzenes, which significantly impact their stability and reactivity (Velde et al., 2006). Such structural considerations are crucial for understanding the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene."
Chemical Reactions and Properties
Chemical reactions involving similar compounds reveal a range of possible transformations, including halogenation and coupling reactions, which are fundamental to synthesizing specific molecular architectures (Sanford et al., 1999). These reactions underscore the chemical versatility and potential synthetic utility of bromo- and methoxy- substituted compounds.
Physical Properties Analysis
The physical properties of analogous compounds, such as solubility, melting points, and crystal structure, provide insight into how molecular structure influences physical behavior. Studies on methoxybenzene derivatives reveal the impact of substituents on these properties, offering a basis for predicting the physical characteristics of "(E)-1-(2-Bromovinyl)-4-methoxybenzene" (Fun et al., 1997).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity patterns and stability under various conditions, is essential for understanding and predicting the behavior of "(E)-1-(2-Bromovinyl)-4-methoxybenzene." Research on similar compounds highlights the influence of molecular structure on these properties, guiding the synthesis and application of new materials (Otake et al., 2017).
Scientific Research Applications
Esteves, A., Ferreira, E., & Medeiros, M. J. (2007) reported that the controlled-potential reduction of (E)-1-(2-Bromovinyl)-4-methoxybenzene leads to the formation of 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran in their study "Selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam" (Esteves, Ferreira, & Medeiros, 2007).
Toyota, K., Kawasaki, S., Nakamura, A., & Yoshifuji, M. (2003) utilized a derivative, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, to prepare diphosphene and fluorenylidenephosphine with low-coordinate phosphorus atoms in "Preparation and Properties of Sterically Protected Diphosphene and Fluorenylidenephosphine Bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl Group" (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Lee, C., Zhuang, Z., Kung, M., Plössl, K., Skovronsky, D., Gur, T., Hou, C., Trojanowski, J., Lee, V., & Kung, H. (2001) found that all four isomers of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, a structurally related compound, showed strong fluorescent labeling of Abeta plaques in the brain of postmortem brain sections of patients with confirmed Alzheimer's Disease in their study "Isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene in strong base: probes for amyloid plaques in the brain" (Lee et al., 2001).
Cheng, X.-w. (2008) described that (E)-1-(2-Bromovinyl)-4-methoxybenzene exhibits inversion twinning and has weak intramolecular hydrogen bonds influencing its molecular conformation in "2-(1-Adamantyl)-4-bromoanisole at 123 K" (Cheng, 2008).
Niknam, K., & Nasehi, T. (2002) demonstrated the use of a related compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB), as a catalyst in the ring opening of epoxides with elemental iodine and bromine, affording vicinal iodo- and bromohydrins in "Cleavage of epoxides into halohydrins with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene (BABMB) as catalyst" (Niknam & Nasehi, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBHZNBVJAJND-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-Bromovinyl)-4-methoxybenzene | |
CAS RN |
6303-59-9 | |
Record name | NSC43295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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